The compound Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline is a synthetic peptide composed of seven amino acids. This peptide is notable for its potential applications in various biological and therapeutic contexts, particularly in the field of biochemistry and molecular biology. Its sequence suggests functional properties that may be leveraged in drug development, cellular signaling, and as a research tool in peptide synthesis.
This peptide can be synthesized through various chemical methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. The availability of amino acids and the development of custom peptide synthesis services have facilitated the production of such compounds for research purposes.
The compound is classified as a peptide, specifically a synthetic oligopeptide, which is a short chain of amino acids linked by peptide bonds. It falls under the broader category of biomolecules important for numerous biological functions.
The primary method for synthesizing Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline is through solid-phase peptide synthesis. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
The molecular structure of Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline can be represented by its sequence:
The molecular weight of this peptide can be calculated based on the individual amino acids:
Calculating these gives a total molecular weight approximately equal to 915.88 g/mol.
The primary chemical reactions involving this peptide include:
Reactions are often monitored using techniques such as mass spectrometry or NMR spectroscopy to confirm structure and purity after synthesis.
The mechanism of action for peptides like Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline often involves:
Studies have shown that peptides rich in arginine can enhance cellular uptake due to their positive charge, which interacts favorably with negatively charged cell membranes.
The heptapeptide sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro represents the core structural motif of a well-characterized synthetic substrate (Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val) for Protein Kinase C (PKC). This sequence was specifically designed based on phosphorylation sites in natural PKC substrates, particularly lysine-rich histones, where serine residues serve as phosphate acceptors. PKC recognizes and phosphorylates the serine residue within this sequence with high specificity, requiring a distinct set of cofactors for optimal activity. Biochemical studies demonstrate that phosphorylation absolutely requires the presence of phospholipids (particularly phosphatidylserine) plus either calcium ions (Ca²⁺) or phorbol ester tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). This dual activation pathway highlights the peptide's utility in dissecting PKC regulation mechanisms [2] [3] [9].
The molecular recognition profile reveals PKC's strong preference for multiple basic residues (Arg, Lys) N-terminal to the phosphoacceptor serine. Substitution experiments confirm the critical role of these basic residues. Replacing the Ala-Ser segment with Ala-Ala (yielding Arg-Arg-Lys-Ala-Ala-Gly-Pro-Pro-Val) converts the peptide into a weak PKC inhibitor rather than a substrate, underscoring the indispensable role of the serine phosphoacceptor. Furthermore, bovine serum albumin fails as a PKC substrate, confirming the sequence specificity. The motif Arg/Lys-X-Arg/Lys-X-X-Ser/Thr (where X is any amino acid) emerges as a hallmark for PKC substrates from these studies, with this synthetic peptide serving as a foundational model [2] [9].
Table 1: Key Characteristics of Arg-Arg-Lys-Ala-Ser-Gly-Pro as a PKC Substrate
Feature | Detail | Significance |
---|---|---|
Core Recognition Motif | Arg-Arg-Lys-Ala-Ser | Essential residues for PKC binding and specificity |
Phosphoacceptor Site | Serine residue | Site of phosphate transfer |
Critical Cofactors | Phospholipid (e.g., phosphatidylserine) + Ca²⁺ (1 mM) or TPA (200 nM) | Demonstrates dual regulatory pathways for PKC activation |
Sequence Specificity | Abolished by Ala substitution at Ser position | Confirms Ser as obligatory phosphoacceptor |
Non-Substrate Variant | Arg-Arg-Lys-Ala-Ala-Gly-Pro-Pro-Val | Acts as weak inhibitor, highlighting motif specificity |
Quantitative kinetic analyses establish the Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val peptide as a robust substrate for rat brain PKC, exhibiting an apparent Michaelis constant (Kmapp) of approximately 130 μM. This Km value reflects a moderate binding affinity between the peptide and the PKC active site. The catalytic efficiency (kcat/Km) is significantly regulated by cofactors. Phosphorylation is negligible in the absence of activators but increases over 10-fold upon addition of phospholipid combined with either Ca²⁺ or TPA. This dramatic activation underscores the absolute dependence of PKC on its canonical regulators when acting upon this sequence [2] [9].
Comparative substrate profiling reveals distinct kinase preferences. While efficiently phosphorylated by PKC, the peptide is a much weaker substrate for cAMP-dependent protein kinase (PKA). Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a canonical PKA substrate with a Km of ~16 μM for PKA, shows minimal phosphorylation by PKC under identical conditions. This reciprocal selectivity highlights the role of residues flanking the core "Arg-X-Arg-X-X-Ser" motif in conferring kinase specificity. For PKC, the presence of Lys at the P-3 position (relative to the Ser phosphoacceptor at P0) and Gly/Pro at P+1/P+2 appears favorable, whereas PKA strongly prefers hydrophobic residues at the P+1 position (e.g., Leu in Kemptide) and exhibits less stringent requirements for basic residues beyond the P-2 and P-3 positions [7] [8] [9].
Mutagenesis studies provide insight into determinants of catalytic efficiency. Replacing the arginine residues (particularly at P-2 and P-3) with alanine drastically reduces phosphorylation rates by PKC, emphasizing the contribution of electrostatic interactions involving these basic residues. The Ala-Ser-Gly segment also contributes to optimal positioning, as alterations here impair kinetics. The peptide's relatively high Km compared to full-length protein substrates like histone III-S suggests that while the core motif is necessary, additional structural elements or contextual residues in native proteins may enhance binding affinity [8].
Table 2: Kinetic Parameters and Selectivity of Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val
Kinase | Kmapp (μM) | Activating Cofactors Required | Relative Catalytic Efficiency (vs. PKC on this peptide = 1) | Key Recognition Features |
---|---|---|---|---|
PKC | ~130 | Phospholipid + Ca²⁺ or TPA | 1 (Reference) | Basic residues (Arg/Lys) at P-2, P-3; Ser at P0 |
PKA | >> 130 (Very Weak) | cAMP | << 0.01 | Basic residues at P-2, P-3; Hydrophobic residue at P+1 |
The phosphorylation dynamics of the synthetic Arg-Arg-Lys-Ala-Ser-Gly-Pro core peptide closely mirror those observed for endogenous PKC substrates like histone III-S. Crucially, studies demonstrate that phosphorylation of both the synthetic peptide and histone III-S by PKC is regulated by identical mechanisms: an absolute requirement for phospholipid plus either Ca²⁺ or TPA. This congruence validates the physiological relevance of the synthetic peptide as a model system for probing PKC enzymology. The kinetic parameters (Km trends, cofactor dependence) are conserved, suggesting that the core motif dictates fundamental aspects of PKC engagement and catalysis, even when presented in isolation versus within a complex protein structure [2] [3].
However, key differences arise from the structural context. The synthetic peptide lacks tertiary structure and flanking sequences distant from the phosphorylation site, which are present in endogenous proteins. These elements in full-length proteins can significantly influence accessibility and kinetics. For example, nucleosome packaging or histone tail modifications could sterically hinder PKC access to the Ser residue in histone III-S within chromatin, potentially slowing phosphorylation rates compared to the freely accessible synthetic peptide. Conversely, the presence of secondary binding sites ("docking sites") outside the core motif in some endogenous substrates could potentially enhance PKC binding affinity and catalytic efficiency (lower Km, higher kcat) beyond what is observed with the minimal synthetic peptide [2] [9].
The synthetic peptide offers distinct advantages for mechanistic studies. Its homogeneity and defined sequence eliminate confounding variables present in protein substrates like histone III-S, which contain multiple potential phosphorylation sites. This purity allows precise attribution of phosphorylation kinetics solely to the target motif. Furthermore, the peptide's solubility and ease of modification facilitate structure-activity relationship (SAR) studies through systematic amino acid substitutions. These studies are crucial for defining the minimal essential motif (e.g., confirming the critical need for basic residues at P-2 and P-3) and exploring the tolerance for variations at each position, providing insights impossible to obtain with complex endogenous proteins [3] [9].
The sequence Arg-Arg-Lys-Ala-Ser also exemplifies kinase discrimination mechanisms. While optimal for PKC, peptides featuring multiple N-terminal basic residues followed by Ala-Ser can also serve as substrates for other basophilic kinases like PKA, albeit with lower efficiency (as seen with the weak PKA activity on this peptide). Discrimination primarily occurs through residues C-terminal to the phosphoacceptor. PKA strongly favors hydrophobic residues (e.g., Leu) at the P+1 position (Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly), while PKC tolerates or even prefers small/neutral residues like Gly or Pro at P+1 (as in Arg-Arg-Lys-Ala-Ser-Gly-Pro). The presence of Pro at P+1 in the synthetic peptide is detrimental to PKA activity but compatible with PKC activity, contributing to its selectivity profile [7] [8].
Table 3: Comparative Dynamics of Phosphorylation: Synthetic vs. Endogenous Peptides
Characteristic | Synthetic Peptide (Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val) | Endogenous Protein (e.g., Histone III-S) |
---|---|---|
Regulatory Mechanism | Identical: Requires phospholipid + Ca²⁺ or TPA | Identical: Requires phospholipid + Ca²⁺ or TPA |
Structural Complexity | Low: Minimal linear sequence, no tertiary structure | High: Part of folded protein, potential for steric hindrance |
Site Accessibility | High: Phosphoacceptor site readily accessible | Variable: Can be modulated by protein folding or complexation (e.g., DNA) |
Kinetic Purity | High: Single defined phosphorylation site | Potentially Complex: May contain multiple phosphoacceptors |
Influence of Flanking Regions | Minimal: Limited to immediate vicinity (P-5 to P+5) | Significant: Distant sequences/scaffolds can influence binding/kinetics |
Role in Kinase Discrimination | Demonstrates importance of C-terminal residues (e.g., Gly/Pro at P+1 vs PKA's Leu) | Context may amplify or diminish kinase selectivity based on full context |
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